molecular formula C5H7BrO2 B7859818 Methyl 4-bromocrotonate

Methyl 4-bromocrotonate

Cat. No.: B7859818
M. Wt: 179.01 g/mol
InChI Key: RWIKCBHOVNDESJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromocrotonate typically involves the esterification of 4-bromo-2-butenoic acid with methanol in the presence of an acid catalyst . The reaction conditions often include refluxing the mixture to ensure complete esterification. The general reaction can be represented as follows:

4-Bromo-2-butenoic acid+MethanolAcid CatalystMethyl 4-bromo-2-butenoate+Water\text{4-Bromo-2-butenoic acid} + \text{Methanol} \xrightarrow{\text{Acid Catalyst}} \text{Methyl 4-bromo-2-butenoate} + \text{Water} 4-Bromo-2-butenoic acid+MethanolAcid Catalyst​Methyl 4-bromo-2-butenoate+Water

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of mixed solvents such as dioxane, N-dimethylformamide, ethylene glycol dimethyl ether, and acetonitrile can optimize the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromocrotonate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, to form different derivatives.

    Addition Reactions: The double bond in the butenoic acid chain can participate in addition reactions with halogens, hydrogen, and other electrophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

    Addition: Bromine (Br₂) in carbon tetrachloride (CCl₄) or hydrogen (H₂) in the presence of a palladium catalyst.

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Major Products

    Substitution: Formation of 4-hydroxy-2-butenoic acid methyl ester.

    Addition: Formation of 2,3-dibromo-4-bromo-2-butenoic acid methyl ester.

    Oxidation: Formation of 4-bromo-2-butenoic acid.

    Reduction: Formation of 4-bromo-2-butanol methyl ester.

Scientific Research Applications

Methyl 4-bromocrotonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-bromocrotonate involves its interaction with nucleophiles and electrophiles. The bromine atom at the fourth position makes the compound highly reactive towards nucleophilic substitution reactions. The double bond in the butenoic acid chain allows for addition reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    Crotonic Acid (Trans-2-butenoic acid): Similar structure but lacks the bromine atom.

    Isocrotonic Acid (Cis-2-butenoic acid): Isomer of crotonic acid with a different spatial arrangement.

    3-Butenoic Acid: Differs in the position of the double bond.

Uniqueness

Methyl 4-bromocrotonate is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in the synthesis of various organic compounds .

Properties

IUPAC Name

methyl 4-bromobut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrO2/c1-8-5(7)3-2-4-6/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWIKCBHOVNDESJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8061503
Record name 2-Butenoic acid, 4-bromo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8061503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1117-71-1
Record name Methyl 4-bromo-2-butenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1117-71-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butenoic acid, 4-bromo-, methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Butenoic acid, 4-bromo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8061503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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